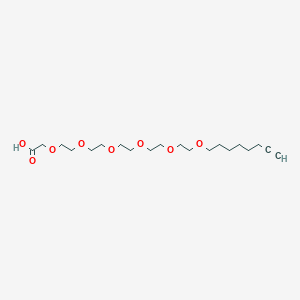
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid is a heterobifunctional, PEGylated crosslinker featuring a carboxyl group at one end and an alkyne at the other. This compound exhibits both hydrophobic and hydrophilic moieties, making it suitable for various biological applications . It is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid involves the incorporation of polyethylene glycol (PEG) chains and alkyne groups. The reaction conditions often involve the use of catalysts and specific temperature controls to ensure the successful formation of the desired compound .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control systems to maintain the reaction conditions. The final product is purified using techniques such as chromatography to ensure high purity and quality .
Análisis De Reacciones Químicas
Types of Reactions: 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid undergoes various chemical reactions, including:
Oxidation: The alkyne group can be oxidized to form different functional groups.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The alkyne and carboxyl groups can participate in substitution reactions to form new compounds.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and osmium tetroxide.
Reduction: Common reagents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halides and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the alkyne group can lead to the formation of carboxylic acids, while reduction of the carboxyl group can result in the formation of alcohols .
Aplicaciones Científicas De Investigación
3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid involves its ability to act as a linker between different molecules. The carboxyl group can form covalent bonds with amines, while the alkyne group can participate in click chemistry reactions with azides . This dual functionality allows the compound to facilitate the formation of complex molecular structures and enhance the stability and efficacy of the resulting products .
Comparación Con Compuestos Similares
Dibenzocyclooctyne-acid: Another linker with similar alkyne functionality but different structural properties.
2-Hexadecenoic acid: A compound with a similar carboxyl group but lacking the alkyne functionality.
Dibenzocyclooctyne-PEG4-acid: A PEGylated linker with similar applications but different chain length and structural properties.
Uniqueness: 3,6,9,12,15,18-Hexaoxahexacos-25-ynoic acid stands out due to its unique combination of hydrophobic and hydrophilic moieties, as well as its dual functionality with both carboxyl and alkyne groups. This makes it highly versatile and suitable for a wide range of applications in chemistry, biology, medicine, and industry .
Propiedades
Fórmula molecular |
C20H36O8 |
|---|---|
Peso molecular |
404.5 g/mol |
Nombre IUPAC |
2-[2-[2-[2-[2-(2-oct-7-ynoxyethoxy)ethoxy]ethoxy]ethoxy]ethoxy]acetic acid |
InChI |
InChI=1S/C20H36O8/c1-2-3-4-5-6-7-8-23-9-10-24-11-12-25-13-14-26-15-16-27-17-18-28-19-20(21)22/h1H,3-19H2,(H,21,22) |
Clave InChI |
YBYFNRMIPKWNPU-UHFFFAOYSA-N |
SMILES canónico |
C#CCCCCCCOCCOCCOCCOCCOCCOCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


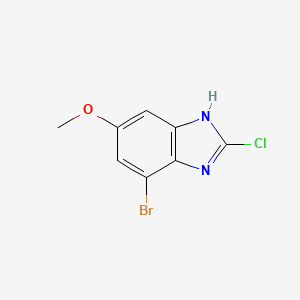


![N-(4-(3,8-Diazabicyclo[3.2.1]octan-3-yl)phenethyl)-7-amino-3-methylthieno[2,3-b]pyrazine-6-carboxamide](/img/structure/B15202542.png)

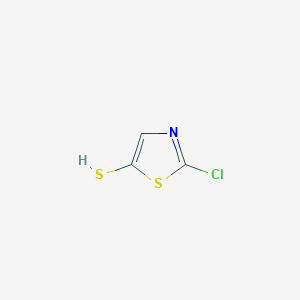
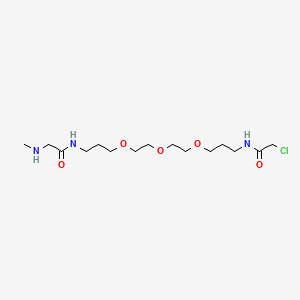
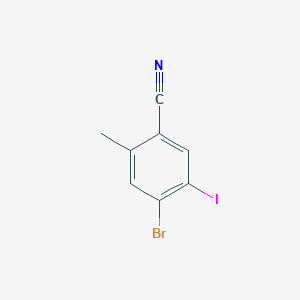



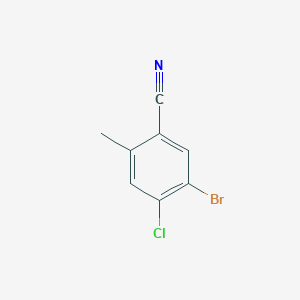
![Methyl 3-[(4-chlorobenzyl)amino]-2-(2-fluoroacetyl)acrylate](/img/structure/B15202588.png)
![1-benzyl-3-[(1S,2S)-2-(12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-ylamino)cyclohexyl]urea](/img/structure/B15202590.png)
